molecular formula C23H38O2 B1231470 24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol

24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol

Cat. No. B1231470
M. Wt: 346.5 g/mol
InChI Key: DLLRHKDJYXGAHY-XQNRYLPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol is a corticosteroid hormone.

Scientific Research Applications

Structural and Biosynthetic Studies

  • Biosynthesis and Structural Analysis : Studies have investigated the biosynthesis and stereochemistry of related bile alcohols, such as 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, which is a principal bile alcohol in human urine. This research contributes to understanding the complex biosynthesis pathways of related compounds in human physiology (Une et al., 2000).

Metabolism and Biological Activity

  • Metabolism in Liver : Research on the metabolism of C26 bile alcohols in rabbit liver has provided insights into the metabolic pathways of similar compounds like 24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol. This research is essential for understanding how these compounds are processed in biological systems (Cohen et al., 1977).

Chemical Synthesis and Derivatives

  • Synthesis of Analogous Compounds : The synthesis of analogs starting from common bile acids like methyl cholate has been explored, which aids in the study of related compounds including 24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol. Understanding the synthesis process helps in exploring potential medical or biological applications of these compounds (Dayal et al., 1976).

Characterization of Stereoisomers

  • Stereoisomer Identification : Studies have been conducted to identify and characterize the stereoisomers of similar bile alcohols, which is crucial for understanding the specific biological roles and activities of each isomer. This research is fundamental for comprehending the detailed chemical nature of compounds like 24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol (Dayal et al., 1978).

properties

Product Name

24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-but-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C23H38O2/c1-5-14(2)18-8-9-19-17-7-6-15-12-16(24)10-11-22(15,3)20(17)13-21(25)23(18,19)4/h5,14-21,24-25H,1,6-13H2,2-4H3/t14-,15-,16-,17+,18-,19+,20+,21+,22+,23-/m1/s1

InChI Key

DLLRHKDJYXGAHY-XQNRYLPDSA-N

Isomeric SMILES

C[C@H](C=C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(C=C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
Reactant of Route 2
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
Reactant of Route 3
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
Reactant of Route 4
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
Reactant of Route 5
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
Reactant of Route 6
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol

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